5-Chloro-2-ethylpyridine
Overview
Description
5-Chloro-2-ethylpyridine is an organic compound with the molecular formula C7H8ClN. It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the 5-position and an ethyl group at the 2-position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Scientific Research Applications
5-Chloro-2-ethylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems and as a building block for bioactive molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-2-ethylpyridine . Factors such as pH, temperature, and the presence of other molecules can affect its solubility, stability, and interaction with its targets. Additionally, individual factors such as age, sex, genetic factors, and health status can also influence its pharmacokinetics and pharmacodynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-2-ethylpyridine can be synthesized through several methods. One common method involves the chlorination of 2-ethylpyridine. The reaction is typically carried out using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction proceeds as follows:
C7H9N+SOCl2→C7H8ClN+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-ethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Various reduced derivatives of this compound.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-ethylpyridine: Similar structure but with different substitution pattern.
2-Ethylpyridine: Lacks the chlorine substitution.
5-Chloropyridine: Lacks the ethyl substitution.
Uniqueness
5-Chloro-2-ethylpyridine is unique due to the presence of both chlorine and ethyl groups on the pyridine ring. This combination of substituents imparts specific chemical properties and reactivity, making it valuable in various chemical syntheses and applications.
Properties
IUPAC Name |
5-chloro-2-ethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-2-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVRALGHBQQJAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598669 | |
Record name | 5-Chloro-2-ethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159815-12-9 | |
Record name | 5-Chloro-2-ethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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